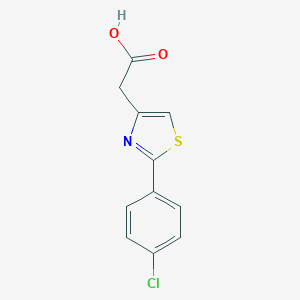

Fenclozic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSKHYXXKHJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046157 | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17969-20-9 | |

| Record name | Fenclozic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclozic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLOZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Fenclozic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. However, the drug was withdrawn from clinical trials due to incidents of hepatotoxicity, specifically jaundice. This guide provides a comprehensive technical overview of the dual facets of this compound's mechanism: its intended anti-inflammatory action through COX inhibition and its unintended hepatotoxic effects stemming from metabolic activation into reactive species. This document synthesizes available data on its pharmacological and toxicological pathways, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams.

Core Anti-inflammatory Mechanism: Cyclooxygenase Inhibition

This compound belongs to the arylacetic acid class of NSAIDs and, like other drugs in this category, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] The anti-inflammatory activity of this compound is not mediated by stimulation of the adrenal glands and it lacks corticosteroid-like activity.[1][3]

Inhibition of Prostaglandin Synthesis

The core mechanism of action for this compound is the blockade of prostaglandin synthesis. By inhibiting COX enzymes, this compound prevents the formation of prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2 and PGF2α. This reduction in prostaglandin levels at the site of inflammation leads to the alleviation of inflammatory symptoms.

Cyclooxygenase Isoform Selectivity

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile.

In Vivo Anti-inflammatory Activity

In vivo studies in animal models have been used to characterize the anti-inflammatory potency of this compound. A common model for this purpose is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation.

Table 1: Qualitative and In Vivo Anti-inflammatory Data for this compound

| Parameter | Observation | Species | Reference |

| Anti-inflammatory Potency (short-duration tests) | Similar to phenylbutazone | Rats, Mice, Guinea-pigs | |

| Anti-inflammatory Potency (longer-duration tests) | More potent than phenylbutazone | Rats, Mice, Guinea-pigs |

Hepatotoxicity: The Off-Target Mechanism

The clinical development of this compound was halted due to observed hepatotoxicity, including cases of jaundice. Subsequent research has focused on elucidating the mechanism behind this adverse effect, which is now understood to be related to the metabolic activation of the drug into reactive species that cause cellular damage in the liver.

Metabolic Activation Pathway

This compound undergoes extensive metabolism in the liver. The key pathway leading to hepatotoxicity involves Phase I bioactivation, which is believed to be mediated by cytochrome P450 (CYP) enzymes. This process generates chemically reactive metabolites.

One of the identified reactive intermediates is an epoxide metabolite . This epoxide is an electrophilic species that can covalently bind to cellular macromolecules, including proteins. The formation of these protein adducts is a critical initiating event in drug-induced liver injury.

Role of Glutathione (B108866) in Detoxification

The body has natural defense mechanisms against such reactive metabolites. Glutathione (GSH), a tripeptide antioxidant, can conjugate with the epoxide metabolite of this compound, leading to its detoxification and eventual excretion. The formation of this compound-GSH conjugates has been identified in in vivo studies, providing evidence for the formation of the reactive epoxide intermediate.

Covalent Binding to Liver Proteins

When the rate of formation of the reactive epoxide metabolite exceeds the capacity of the glutathione detoxification pathway, the reactive species can bind to cellular proteins. This covalent binding can disrupt protein function, leading to cellular stress, immune responses, and ultimately, cell death (necrosis), which manifests as liver injury.

Table 2: Summary of In Vitro and In Vivo Data on this compound Hepatotoxicity

| Finding | Experimental System | Key Observation | Reference |

| Covalent Binding | NADPH-supplemented rat, dog, and human liver microsomes | Time-dependent covalent binding to protein was observed. | |

| Reactive Metabolite Identification | In vivo rat model (bile duct cannulated) | An epoxide reactive metabolite was identified, which forms up to 16 GSH-related products. | |

| Metabolite Profiling | In vivo mouse model | Presence of glutathione-derived metabolites, indicating the production of reactive species. | |

| Hepatocellular Necrosis | In vivo mouse model ([14C]-fenclozic acid) | Acute centrilobular hepatocellular necrosis was observed. |

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

References

- 1. The pharmacology of this compound (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. The pharmacology of this compound (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fenclozic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated notable analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. Despite its initial promise, this compound was withdrawn from clinical development due to observations of hepatotoxicity in human trials. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanism of action, and the metabolic pathways leading to its toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a technical resource for researchers in pharmacology and drug development.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. While extensive human pharmacokinetic data for this compound is limited due to its early withdrawal, this section consolidates available information from preclinical studies and early clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract. Peak plasma concentrations in rats were observed approximately one hour after dosing[1].

Distribution: Whole-body autoradiography studies in mice have shown that this compound distributes to most tissues, with the notable exception of the brain. Radioactivity has been observed to persist in the blood, kidney, and liver for up to 72 hours post-dose, suggesting potential for accumulation in these organs[2].

Metabolism: The metabolism of this compound is a critical aspect of its profile, directly linked to its hepatotoxicity. The primary site of metabolism is the liver. Key metabolic pathways include:

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of this compound. A key step is the formation of a reactive epoxide intermediate[3][4][5].

-

Conjugation: The reactive epoxide metabolite can be detoxified by conjugation with glutathione (B108866) (GSH). Additionally, the carboxylic acid moiety of this compound can undergo conjugation with taurine (B1682933) and glucuronic acid. The formation of acyl-CoA conjugates has also been demonstrated.

Excretion: In mice, the majority of an administered dose of this compound is excreted in the urine (approximately 49%), with a smaller portion eliminated in the feces (approximately 13%).

Quantitative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dose | Route |

| Tmax (Time to Peak Plasma Concentration) | ~ 1 hour | Rat | 10 mg/kg & 50 mg/kg | Oral |

| Cmax (Peak Plasma Concentration) | 12.4 - 12.9 µg/mL | Rat | 10 mg/kg | Oral |

| 76.2 - 83.7 µg/mL | Rat | 50 mg/kg | Oral | |

| t½ (Half-life) | 11.2 - 12.4 hours | Rat | 10 mg/kg & 50 mg/kg | Oral |

| Bioavailability | 85 - 120% | Rat | 10 mg/kg & 50 mg/kg | Oral |

Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these pro-inflammatory molecules, leading to its therapeutic effects. In short-duration tests, the potency of this compound was found to be similar to that of phenylbutazone, while in longer-duration tests, it was more potent.

Signaling Pathways in Hepatotoxicity

The hepatotoxicity of this compound is primarily attributed to the formation of reactive metabolites. The following pathway outlines the proposed mechanism of this compound-induced liver injury.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on COX-1 and COX-2 enzymes.

General Protocol:

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an indicator (e.g., a fluorometric probe) is prepared.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme in the reaction mixture.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The rate of the reaction is measured by monitoring the change in a detectable signal over time. This can be oxygen consumption using an oxygen electrode, or the fluorescence/absorbance of a probe.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Covalent Binding Assay in Liver Microsomes

Objective: To assess the potential of this compound to form reactive metabolites that covalently bind to liver proteins.

General Protocol:

-

Microsome Preparation: Liver microsomes from humans or preclinical species (e.g., rats) are prepared.

-

Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and radiolabeled ([¹⁴C]- or [³H]-) this compound.

-

Initiation of Metabolism: The metabolic reaction is initiated by adding an NADPH-generating system. A control incubation without NADPH is also run.

-

Incubation: The mixture is incubated at 37°C for a specific time period.

-

Protein Precipitation and Washing: The reaction is stopped by adding an organic solvent (e.g., acetonitrile) to precipitate the proteins. The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.

-

Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Data Analysis: The extent of covalent binding is expressed as pmol equivalents of the drug bound per mg of microsomal protein.

Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the tissue distribution of this compound and its metabolites.

General Protocol:

-

Dosing: A radiolabeled form of this compound (e.g., [¹⁴C]-fenclozic acid) is administered to animals (typically rodents).

-

Sample Collection: At various time points after dosing, animals are euthanized and frozen in a mixture of hexane (B92381) and dry ice.

-

Sectioning: The frozen animal carcass is embedded in a carboxymethylcellulose matrix and sectioned into thin slices (e.g., 40 µm) using a cryomicrotome.

-

Exposure: The tissue sections are mounted on adhesive tape and exposed to a phosphor imaging plate.

-

Imaging and Quantification: The imaging plate is scanned to create a digital autoradiogram. The intensity of the radioactive signal in different tissues is quantified by comparison to co-exposed radioactive standards of known concentration.

-

Data Analysis: The concentration of drug-related material in various tissues is determined at each time point, providing a comprehensive picture of the drug's distribution and elimination from different organs.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute liver effects, disposition and metabolic fate of [14C]-fenclozic acid following oral administration to normal and bile-cannulated male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro exploration of potential mechanisms of toxicity of the human hepatotoxic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the reactive metabolites of this compound in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

The Biological Activity of Fenclozic Acid on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, known chemically as 2-(4-chlorophenyl)-thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][2] Like other NSAIDs, its therapeutic effects, which include analgesic, antipyretic, and anti-inflammatory properties, are primarily attributed to its interaction with the cyclooxygenase (COX) enzymes.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound with a core focus on its effects on cyclooxygenase, detailing the relevant signaling pathways, experimental protocols for assessing its activity, and a framework for understanding its quantitative inhibitory profile.

Cyclooxygenase and the Arachidonic Acid Cascade

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation. Its products are major contributors to the pain and swelling associated with inflammation.

The mechanism of action for most NSAIDs, including this compound, involves the inhibition of these COX enzymes, thereby blocking the production of prostaglandins. The differential inhibition of COX-1 and COX-2 is a critical factor in the therapeutic efficacy and side-effect profile of an NSAID.

Below is a diagram illustrating the arachidonic acid cascade and the points of inhibition by NSAIDs.

Quantitative Analysis of Cyclooxygenase Inhibition

The inhibitory potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 values for COX-1 and COX-2 provides a selectivity index, indicating whether the drug preferentially inhibits one isoform over the other.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

Data compiled from various sources for illustrative purposes.

Experimental Protocols for Determining COX Inhibition

The following sections detail the methodologies for key experiments used to determine the inhibitory activity of a compound like this compound on COX-1 and COX-2.

In Vitro Cyclooxygenase Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of all reagents in the assay buffer. A series of dilutions of the test compound and a reference inhibitor should be prepared.

-

Enzyme Reaction Setup: In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution

-

10 µL of the diluted test compound or reference inhibitor. For control wells (100% enzyme activity), add 10 µL of the solvent. For background wells, add 160 µL of Assay Buffer and 10 µL of Heme.

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Addition of Colorimetric Substrate: Add 20 µL of the TMPD solution to each well.

-

Initiation of Reaction: Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Measurement: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Below is a diagram illustrating the general workflow for a COX inhibition assay.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of the enzymes. COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting blood, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.

Materials:

-

Fresh human whole blood

-

Test compound (e.g., this compound)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TXB2 and PGE2

-

Incubator

-

Centrifuge

Procedure for COX-1 Inhibition:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot at 37°C for 1 hour, during which time platelets are activated and produce TXB2 via COX-1.

-

The serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is measured using a specific ELISA kit.

-

The percent inhibition of TXB2 production is calculated for each compound concentration to determine the IC50 for COX-1.

Procedure for COX-2 Inhibition:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

-

LPS is added to induce the expression of COX-2 in monocytes.

-

The blood is incubated at 37°C for 24 hours.

-

The plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is measured using a specific ELISA kit.

-

The percent inhibition of PGE2 production is calculated for each compound concentration to determine the IC50 for COX-2.

Conclusion

References

- 1. The pharmacology of this compound (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fenclozic Acid Metabolites: A Technical Guide to their Formation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical development due to hepatotoxicity in humans, serves as a critical case study in drug metabolism and safety assessment. This technical guide provides an in-depth exploration of the metabolic fate of this compound, with a focus on the formation and biological significance of its metabolites. The document details the key metabolic pathways, including oxidation and conjugation, and highlights the generation of reactive metabolites implicated in the observed liver injury. Comprehensive tables of quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of metabolic and toxicity pathways are presented to offer a thorough resource for researchers in drug metabolism, toxicology, and pharmaceutical development.

Introduction

This compound, chemically [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, showed promise as an anti-inflammatory agent but was ultimately withdrawn due to a high incidence of jaundice in patients receiving higher doses.[1] Notably, this hepatotoxicity was not observed in preclinical animal studies, highlighting significant species differences in its metabolism and toxicological response.[2] The investigation into the mechanisms of this compound-induced liver injury has revealed a crucial role for its metabolic activation into reactive electrophilic species.[1][3] Understanding the metabolic pathways and the resulting metabolites is therefore paramount to elucidating its toxicity profile and serves as a valuable lesson in the prospective safety evaluation of new chemical entities.

Metabolic Pathways of this compound

The metabolism of this compound is extensive and proceeds primarily through two major routes: Phase I oxidation and Phase II conjugation .[1] These biotransformations occur predominantly in the liver and are essential for the detoxification and elimination of the drug. However, certain metabolic steps can lead to the formation of chemically reactive intermediates.

Phase I Metabolism: Oxidation

Oxidative metabolism of this compound, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of hydroxylated derivatives. A key oxidative transformation is the formation of an epoxide on the thiazole (B1198619) ring. This epoxide is a highly reactive electrophile capable of covalently binding to cellular macromolecules, including proteins.

Phase II Metabolism: Conjugation

The carboxylic acid moiety of this compound and its oxidized metabolites undergo conjugation with various endogenous molecules to enhance their water solubility and facilitate excretion. Key conjugation reactions include:

-

Glucuronidation: Formation of acyl glucuronides is a significant pathway. While typically a detoxification route, acyl glucuronides can be chemically reactive and contribute to covalent binding to proteins.

-

Amino Acid Conjugation: this compound is conjugated with amino acids, primarily glycine (B1666218) and taurine.

-

Glutathione (B108866) (GSH) Conjugation: The formation of glutathione-derived metabolites is of particular toxicological significance. The presence of GSH conjugates provides strong evidence for the formation of reactive electrophilic intermediates, such as the aforementioned epoxide, which are "trapped" by the nucleophilic thiol group of GSH.

The metabolic pathways of this compound are summarized in the diagram below.

Quantitative Data on this compound Metabolism

The extent of covalent binding of this compound and its metabolites to proteins is a key quantitative indicator of the formation of reactive intermediates. While comprehensive pharmacokinetic data for all metabolites across multiple species is not extensively compiled in single reports, studies have quantified covalent binding in various in vitro and in vivo systems.

| Parameter | Species/System | Concentration/Dose | Covalent Binding Level | Reference |

| Covalent Binding | Human Liver Microsomes | 10 µM | Time-dependent increase | |

| Covalent Binding | Rat Liver Microsomes | 10 µM | Time-dependent increase | |

| Covalent Binding | Dog Liver Microsomes | 10 µM | Time-dependent increase | |

| Covalent Binding | Human Hepatocytes | Not specified | Lower than microsomes | |

| Covalent Binding | Rat Hepatocytes | Not specified | Observed | |

| Covalent Binding | Dog Hepatocytes | Not specified | Observed | |

| Covalent Binding | C57BL/6J Mouse Liver | 10 mg/kg | < 50 pmol eq./mg protein | |

| Covalent Binding | C57BL/6J Mouse Kidney | 10 mg/kg | < 50 pmol eq./mg protein | |

| Covalent Binding | C57BL/6J Mouse Plasma | 10 mg/kg | < 50 pmol eq./mg protein |

Table 1: Quantitative Data on Covalent Binding of this compound.

Biological Significance of Metabolites: The Link to Hepatotoxicity

The formation of reactive metabolites is central to the idiosyncratic hepatotoxicity observed with this compound in humans. The proposed mechanism involves the generation of electrophilic species, such as the epoxide intermediate, which can covalently bind to cellular proteins. This covalent binding can lead to several downstream events culminating in liver cell injury:

-

Enzyme Inactivation: Covalent modification of critical enzymes can disrupt cellular function.

-

Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair energy metabolism and increase oxidative stress.

-

Immune Response: Protein adducts can act as haptens, triggering an immune response that leads to inflammatory damage in the liver.

The disparity in metabolic profiles between humans and preclinical species is thought to be a key factor in the observed species-specific toxicity. Studies using chimeric mice with humanized livers have identified "human-specific" metabolites of this compound, suggesting that these unique metabolic pathways may be responsible for the generation of the toxic reactive intermediates in humans.

The proposed signaling pathway leading to this compound-induced hepatotoxicity is depicted below.

Experimental Protocols

In Vitro Covalent Binding Assay

This protocol describes a typical in vitro covalent binding assay using radiolabeled this compound and liver microsomes.

Objective: To quantify the extent of covalent binding of this compound metabolites to microsomal proteins.

Materials:

-

[¹⁴C]-Fenclozic acid

-

Liver microsomes (human, rat, dog)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare incubation mixtures in phosphate buffer containing liver microsomes (e.g., 1 mg/mL protein).

-

Add [¹⁴C]-Fenclozic acid to the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding the NADPH regenerating system. For control incubations, omit the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of cold 20% TCA to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Wash the protein pellet repeatedly with methanol to remove unbound radioactivity.

-

Solubilize the final protein pellet in a suitable solvent (e.g., 1N NaOH).

-

Determine the protein concentration of the solubilized pellet (e.g., using a BCA protein assay).

-

Measure the radioactivity in an aliquot of the solubilized pellet by liquid scintillation counting.

-

Calculate the covalent binding as pmol equivalents of this compound per mg of protein.

Identification of Reactive Metabolites using Glutathione Trapping and LC-MS/MS

This protocol outlines a general procedure for trapping reactive metabolites of this compound with glutathione and their subsequent identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify the formation of reactive electrophilic metabolites of this compound by trapping them with glutathione.

Materials:

-

This compound

-

Liver microsomes or hepatocytes

-

NADPH regenerating system

-

Glutathione (GSH)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing liver microsomes or hepatocytes, this compound, and the NADPH regenerating system.

-

Add a high concentration of glutathione (e.g., 1-5 mM) to the incubation mixture to act as a trapping agent.

-

Incubate at 37°C for a suitable period.

-

Terminate the reaction by adding a cold organic solvent such as acetonitrile to precipitate proteins.

-

Centrifuge to remove the precipitated protein.

-

Analyze the supernatant by LC-MS/MS.

-

Monitor for the presence of potential GSH adducts by searching for the characteristic mass of the GSH conjugate (mass of parent drug + mass of GSH).

-

Utilize tandem mass spectrometry (MS/MS) to fragment the potential adducts and confirm their structure by identifying characteristic fragment ions of both this compound and glutathione.

Conclusion

The case of this compound underscores the critical importance of a thorough understanding of a drug candidate's metabolic profile, particularly the potential for bioactivation to reactive species. The species-specific hepatotoxicity highlights the limitations of preclinical animal models and the need for advanced in vitro systems, such as humanized chimeric mice, to better predict human metabolic fate and potential toxicity. The formation of an epoxide reactive metabolite and its subsequent detoxification via glutathione conjugation are key events in the metabolic and toxicological narrative of this compound. The methodologies and data presented in this guide provide a comprehensive resource for researchers working to ensure the safety and efficacy of new therapeutic agents. By applying these principles and techniques, the risks of metabolism-related idiosyncratic drug toxicities can be better understood and mitigated during the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenclozic Acid Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties that was developed in the 1960s.[1][2] It belongs to the aryl-thiazolyl-acetic acid derivative class of compounds.[1] Despite showing promising anti-inflammatory efficacy, comparable to phenylbutazone (B1037) in short-term studies and more potent in longer-duration tests, this compound was withdrawn from clinical trials in 1970 due to incidences of jaundice and hepatotoxicity.[1][3] This technical guide provides an in-depth overview of the receptor binding profile of this compound, with a focus on its primary mechanism of action. Given the historical context of the compound, direct quantitative binding data is limited. Therefore, this guide also provides a comparative analysis with other NSAIDs and detailed experimental protocols for assessing the relevant biological targets.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to the reduction in prostaglandin synthesis. Notably, the activity of this compound is not mediated by the stimulation of the adrenal glands, and it is devoid of corticosteroid-like activity.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.

-

COX-2: This isoform is typically induced by inflammatory stimuli and is a key mediator of the inflammatory response.

Quantitative Receptor Binding Data

To provide a relevant context for the anticipated potency of this compound, the following table summarizes the IC50 values for a range of other non-steroidal anti-inflammatory drugs against COX-1 and COX-2. This comparative data is essential for understanding the landscape of COX inhibition by NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Ibuprofen | 1.3 - 13 | 9.4 - 34 | >1 |

| Naproxen | 0.6 - 5.1 | 4.3 - 8.9 | >1 |

| Ketoprofen | 0.3 - 2.6 | 1.6 - 13 | >1 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources.

Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway, the primary target of this compound. Inhibition of COX-1 and COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Caption: Cyclooxygenase signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like this compound against COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzymes)

This assay determines the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin

-

Reducing agent (e.g., glutathione)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification

-

96-well microplates

Procedure:

-

Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, hematin, and the reducing agent.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Assay Incubation:

-

To each well of a 96-well plate, add the reaction mixture.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Prostaglandin Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory effect of a test compound on COX-1 and COX-2 in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human venous blood from healthy volunteers (who have not taken NSAIDs for at least 7 days)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane (B8750289) B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Incubator, centrifuge, and other standard laboratory equipment

Procedure for COX-1 Inhibition:

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

-

The blood is then allowed to clot for 1 hour at 37°C, which induces platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

The reaction is stopped by placing the samples on ice.

-

Serum is separated by centrifugation.

-

The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is measured by ELISA.

Procedure for COX-2 Inhibition:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.

-

The blood is incubated for 24 hours at 37°C.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of prostaglandin E2 (PGE2) is measured by ELISA.

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are then determined by non-linear regression analysis of the dose-response curves.

Hepatotoxicity and Metabolism

The clinical development of this compound was halted due to hepatotoxicity. Subsequent research has indicated that the liver toxicity is likely caused by the formation of reactive metabolites. Studies have shown that this compound can undergo metabolic activation, leading to the formation of species that can covalently bind to liver proteins. This covalent binding is a potential mechanism for the observed drug-induced liver injury.

Conclusion

This compound is a historically significant NSAID whose clinical utility was ultimately limited by its hepatotoxicity. Its primary mechanism of action is the inhibition of cyclooxygenase enzymes, a hallmark of this drug class. While specific quantitative binding data for this compound is scarce in the available literature, the provided experimental protocols offer a robust framework for characterizing the COX inhibitory profile of this and other NSAIDs. The comparative data on other NSAIDs helps to position the likely potency of this compound within this therapeutic class. Further research into the metabolic pathways leading to reactive metabolite formation is crucial for understanding the toxicity profile of this compound and for the development of safer anti-inflammatory agents.

References

- 1. The pharmacology of this compound (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Proposed Theoretical Investigation of Fenclozic Acid Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to hepatotoxicity, presents a compelling case for retrospective computational analysis.[1][2][3][4] While experimental data on its metabolic activation and reactive metabolites are available, a comprehensive theoretical study of its molecular interactions at the quantum and molecular levels is lacking in the current literature. This technical guide outlines a proposed in-depth theoretical investigation of this compound's molecular interactions using a combination of molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations. The aim is to elucidate its mechanism of action, predict potential off-target interactions, and provide a computational framework for understanding its adverse effects. This guide is intended to serve as a roadmap for researchers and scientists in the field of computational drug design and toxicology.

Introduction

This compound (2-(4-chlorophenyl)-α-methyl-4-thiazoleacetic acid) was developed as a potent anti-inflammatory agent but was later withdrawn due to severe liver toxicity observed in some patients.[1] The primary hypothesis for its toxicity involves metabolic activation to reactive intermediates that form covalent adducts with liver proteins. While experimental studies have identified reactive metabolites, the specific molecular targets and the nature of the non-covalent and covalent interactions leading to toxicity remain poorly understood.

Computational chemistry and molecular modeling techniques offer a powerful avenue to investigate these interactions at an atomic level of detail. By employing a multi-faceted computational approach, we can predict the binding affinity of this compound and its metabolites to various biological targets, analyze their electronic properties to understand reactivity, and simulate their dynamic behavior in a biological environment. This guide proposes a comprehensive theoretical study to bridge the knowledge gap in the molecular toxicology of this compound.

Proposed Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method will be employed to predict the binding modes of this compound and its putative metabolites with potential protein targets.

Experimental Protocol:

-

Ligand Preparation: The 3D structures of this compound and its known or suspected metabolites (e.g., epoxide intermediates) will be constructed and optimized using a molecular mechanics force field (e.g., MMFF94). Partial charges will be assigned using the Gasteiger-Hückel method.

-

Target Selection and Preparation: Based on its NSAID classification and observed hepatotoxicity, potential targets will include cyclooxygenase enzymes (COX-1 and COX-2) and various cytochrome P450 isoforms involved in drug metabolism (e.g., CYP2C9, CYP3A4). The crystal structures of these proteins will be obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.

-

Docking Procedure: Autodock Vina will be used for molecular docking simulations. The grid box will be centered on the active site of the target protein, encompassing all key catalytic residues. A search space with a grid spacing of 1 Å will be defined. The Lamarckian Genetic Algorithm will be employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 docking runs.

-

Analysis of Results: The resulting docking poses will be clustered and ranked based on their binding energies. The lowest energy and most populated clusters will be selected for detailed analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) using visualization software such as PyMOL or UCSF Chimera.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations will be performed to analyze the electronic properties of this compound and its metabolites to understand their reactivity and potential for covalent bond formation.

Experimental Protocol:

-

Geometry Optimization: The 3D structures of this compound and its metabolites will be fully optimized in the gas phase and in a simulated aqueous environment using the B3LYP functional with the 6-311++G(d,p) basis set in the Gaussian 16 software package.

-

Electronic Property Calculations: A range of quantum chemical descriptors will be calculated from the optimized geometries, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): To determine the electron-donating and accepting capabilities.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Including chemical hardness, softness, electronegativity, and electrophilicity index, will be calculated to predict the overall reactivity.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and delocalization.

-

-

Reaction Pathway Analysis: For the formation of reactive metabolites, transition state calculations will be performed to determine the activation energies and reaction mechanisms.

Molecular Dynamics (MD) Simulations

MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations will be conducted to assess the stability of the ligand-protein complexes obtained from molecular docking and to observe the dynamic behavior of the system over time.

Experimental Protocol:

-

System Preparation: The docked complexes of this compound and its metabolites with the target proteins will be used as the starting structures. The systems will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edge. Counter-ions (Na+ or Cl-) will be added to neutralize the system.

-

Force Field and Simulation Parameters: The AMBER ff19SB force field will be used for the protein, and the General Amber Force Field (GAFF) will be used for the ligands. The systems will be subjected to energy minimization, followed by a gradual heating phase from 0 to 310 K over 1 ns, and then an equilibration phase of 5 ns under NPT conditions.

-

Production Run: A production MD simulation will be run for at least 100 ns for each system. Trajectories will be saved every 10 ps.

-

Analysis: The trajectories will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number and duration of intermolecular hydrogen bonds. The binding free energy will be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed theoretical studies.

Table 1: Hypothetical Molecular Docking Results of this compound and its Epoxide Metabolite with COX-2 and CYP3A4.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | COX-2 | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| This compound | CYP3A4 | -8.5 | Ser119, Arg212, Phe304 | Hydrophobic, Pi-Stacking |

| Epoxide Metabolite | COX-2 | -7.2 | Arg120, Tyr355 | Hydrogen Bond |

| Epoxide Metabolite | CYP3A4 | -9.1 | Ser119, Arg212, Phe304 | Hydrogen Bond, Hydrophobic |

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound and its Epoxide Metabolite.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| This compound | -6.5 | -1.2 | 5.3 | 1.8 |

| Epoxide Metabolite | -7.1 | -2.5 | 4.6 | 3.2 |

Table 3: Hypothetical MD Simulation Results for this compound-COX-2 Complex.

| Simulation Parameter | Value | Interpretation |

| Average RMSD (Protein) | 1.5 Å | Stable protein backbone during simulation. |

| Average RMSD (Ligand) | 0.8 Å | Ligand remains stably bound in the active site. |

| Average MM-PBSA Binding Free Energy | -45.2 kcal/mol | Favorable binding affinity. |

Visualizations

The following diagrams illustrate the proposed workflows and potential molecular interactions.

Caption: Proposed computational workflow for studying this compound interactions.

Caption: Hypothesized molecular interaction pathways of this compound.

Conclusion

This technical guide outlines a comprehensive theoretical framework for investigating the molecular interactions of this compound. The proposed multi-pronged approach, combining molecular docking, DFT, and MD simulations, has the potential to provide significant insights into its therapeutic mechanism and toxicological profile. The hypothetical data and visualizations presented herein serve as a template for the expected outcomes of such a study. By elucidating the detailed molecular interactions of this compound, this research can contribute to a better understanding of drug-induced liver injury and aid in the design of safer anti-inflammatory drugs in the future.

References

- 1. Identification of the reactive metabolites of this compound in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the reactive metabolites of this compound in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Fenclozic Acid In Vitro Assays: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory and hepatotoxic potential of fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound was withdrawn from clinical development due to hepatotoxicity, making it a critical compound for studying drug-induced liver injury (DILI).[1][2] Its primary mechanism of anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[3]

I. Anti-Inflammatory Activity Assays

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound

Caption: Inhibition of Prostaglandin Synthesis by this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of this compound on the two isoforms of the cyclooxygenase enzyme.

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a cofactor solution containing hematin, glutathione, and tetramethyl-p-phenylenediamine dihydrochloride (B599025) (TMPD) in Tris-HCl buffer.[5]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin (Control) | ~0.04 | ~0.51 | ~0.08 |

| Celecoxib (Control) | ~15.10 | ~0.05 | ~302 |

Note: Specific IC50 values for this compound were not found in the provided search results. The table includes representative data for control compounds to illustrate the expected output.

Prostaglandin E2 (PGE2) Immunoassay in Cultured Cells

This assay measures the production of PGE2, a key inflammatory prostaglandin, in cells treated with this compound.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human rheumatoid synovial cells, macrophages) in appropriate media.

-

Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.

-

Treat the stimulated cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant. If PGE2 levels are expected to be low, an extraction step using C18 reverse-phase columns may be necessary.

-

-

PGE2 Measurement:

-

Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The principle involves competition between PGE2 in the sample and a fixed amount of labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Determine the PGE2 concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of PGE2 production at each this compound concentration compared to the stimulated, untreated control.

-

II. Hepatotoxicity Assays

The hepatotoxicity of this compound is thought to be mediated by the formation of reactive metabolites. In vitro assays are crucial for investigating the mechanisms of DILI.

Proposed Mechanism of this compound-Induced Hepatotoxicity

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Methods for Quantifying Fenclozic Acid in Plasma

Introduction

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), was developed for conditions like rheumatoid arthritis but was withdrawn from clinical development.[1][2] Consequently, recent, validated analytical methods for its specific quantification in plasma are not extensively documented in contemporary literature. However, based on its chemical properties as a carboxylic acid NSAID and established methods for analogous compounds, robust and sensitive analytical protocols can be developed.[3][4]

This document provides detailed application notes and protocols for the quantification of this compound in plasma, primarily focusing on the modern, highly sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.[5] Alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed. The protocols provided are synthesized from established methodologies for similar analytes and serve as a comprehensive guide for researchers to develop and validate a specific assay for this compound.

Sample Preparation Protocols

The accurate quantification of this compound begins with its effective extraction from the complex plasma matrix. The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. As this compound is an acidic compound, pH modification of the sample can be used to optimize extraction efficiency. Two common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol: Protein Precipitation (PPT)

This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.

Materials:

-

Plasma sample

-

Acetonitrile (B52724) (ACN), cold

-

Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound or another NSAID like mefenamic acid)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Micropipettes and tubes

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains this compound and the IS.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase to increase concentration.

Protocol: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution

-

Acidifying agent (e.g., 2% Phosphoric Acid)

-

Extraction solvent (e.g., Ethyl Acetate or a mixture like Chloroform:Acetone 1:1 v/v)

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen stream)

-

Mobile phase for reconstitution

Procedure:

-

Pipette 250 µL of plasma into a glass test tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 20 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding.

-

Vortex for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Analytical Method Protocols

Protocol: HPLC-MS/MS Analysis

This is the preferred method for its high sensitivity and specificity, allowing for low limits of quantification.

Instrumentation:

-

HPLC system with a binary pump and autosampler.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Suggested HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Suggested MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. The precursor ion [M-H]⁻ would be selected and fragmented to find stable product ions. |

Protocol: GC-MS Analysis (Alternative Method)

GC-MS is a viable alternative but typically requires derivatization to make the non-volatile this compound suitable for gas chromatography.

Procedure Outline:

-

Extraction: Perform LLE as described in Protocol 1.2.

-

Derivatization: After evaporation, the dried extract must be derivatized. A common method is esterification (e.g., with diazomethane (B1218177) or BF₃/Methanol) to convert the carboxylic acid group into a more volatile methyl ester.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS.

-

Column: A non-polar capillary column like a DB-5ms or HP-5ms is typically used.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound and IS.

-

Method Performance and Data

A full method validation would be required to establish performance characteristics. The following table summarizes representative performance data from validated LC-MS/MS and GC-MS methods for similar acidic drugs, which can serve as target parameters for a this compound assay.

Table 1: Representative Performance Characteristics for NSAID Quantification in Plasma

| Parameter | LC-MS/MS Method (Fenofibric Acid) | GC-MS Method (Diclofenac) |

|---|---|---|

| Linearity Range | 0.05 - 7.1 µg/mL | 0.25 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.25 ng/mL |

| Limit of Detection (LOD) | Not Reported | 0.125 ng/mL |

| Recovery | ~67% | ~89 - 95% |

| Precision (CV%) | < 9.3% | < 9.0% |

| Accuracy (% Bias) | < 9.3% | Not Reported (within acceptable limits) |

Overall Analytical Workflow

The entire process from receiving a sample to generating a final concentration value involves several key stages, each critical for ensuring data quality and integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the reactive metabolites of this compound in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of anti-inflammatory enantiomers by HPLC in human plasma and urine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

Fenclozic Acid: A Tool for Investigating Prostaglandin Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), serves as a valuable tool for researchers studying the intricate pathways of prostaglandin (B15479496) synthesis. Although its clinical development was halted due to findings of hepatotoxicity in humans, its properties as a cyclooxygenase (COX) inhibitor make it a relevant compound for in vitro and preclinical research aimed at understanding the roles of prostaglandins (B1171923) in inflammation, pain, and other physiological and pathological processes. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in studying prostaglandin synthesis, and comparative data with other common NSAIDs.

This compound, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, exhibits anti-inflammatory, analgesic, and antipyretic properties, which are characteristic effects of cyclooxygenase (COX) enzyme inhibition.[1][2] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[4]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.

The anti-inflammatory effects of this compound are attributed to its inhibition of COX-2, while its potential side effects, such as gastrointestinal disturbances, would be linked to the inhibition of COX-1. The balance of inhibition between these two isoforms is a critical determinant of an NSAID's efficacy and safety profile.

Signaling Pathway

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Quantitative Data

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Naproxen | >100 | >100 | - |

| Piroxicam | 47 | 25 | 1.9 |

Data compiled from various sources. Values can vary depending on the assay conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on prostaglandin synthesis.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for PGE2 or other prostaglandins

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of PGE2 (or another prostaglandin) produced in each well using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Assay for Prostaglandin Synthesis Inhibition

This protocol assesses the ability of this compound to inhibit prostaglandin production in a cellular context, for example, using macrophages or fibroblasts.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages, human fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (optional, for intracellular measurements)

-

Enzyme immunoassay (EIA) kit for PGE2

-

24-well or 96-well cell culture plates

-

CO2 incubator

-

Centrifuge

-

Plate reader

Procedure:

-

Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).

-

Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).

-

Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).

-

Collect the cell culture supernatant. If measuring intracellular prostaglandins, wash the cells with PBS and lyse them.

-

Measure the concentration of PGE2 in the supernatant (or cell lysate) using an EIA kit.

-

Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Experimental Workflow